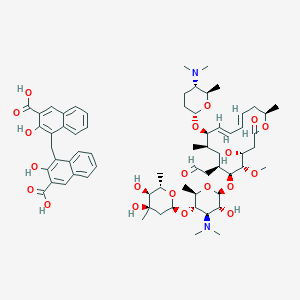![molecular formula C19H14N4O4 B031062 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazolin-2-carbonsäure](/img/structure/B31062.png)
7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazolin-2-carbonsäure
Übersicht
Beschreibung
PD 90780: ist ein nicht-peptidischer Antagonist des Nervenwachstumsfaktors (NGF). Er interagiert mit NGF und verhindert dessen Bindung an den p75-Neurotrophinrezeptor (p75NTR). Diese Verbindung hat ein erhebliches Potenzial gezeigt, die NGF-p75NTR-Wechselwirkungen zu hemmen, wodurch sie zu einem wertvollen Werkzeug in der neurobiologischen Forschung wird .
Wissenschaftliche Forschungsanwendungen
PD 90780 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurobiologie: Es wird verwendet, um die Rolle von NGF beim neuronalen Überleben, bei der Differenzierung und bei der Apoptose zu untersuchen. .
Pharmakologie: PD 90780 wird verwendet, um potenzielle therapeutische Ansätze für Erkrankungen wie chronische Schmerzen und neurodegenerative Erkrankungen zu untersuchen
Zellbiologie: Es hilft, die Signalmechanismen von Neurotrophinen und ihren Rezeptoren in verschiedenen Zelltypen zu verstehen
Wirkmechanismus
PD 90780 übt seine Wirkung aus, indem es an NGF bindet und so verhindert, dass NGF mit dem p75NTR wechselwirkt. Diese Hemmung stört den NGF-p75NTR-Signalweg, der für das neuronale Überleben und die Differenzierung entscheidend ist. Die Verbindung hat einen IC50 von 23,1 μM in PC12-Zellen und 1,8 μM in PC12-nnr5-Zellen gezeigt .
Wirkmechanismus
Target of Action
The primary target of 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, also known as PD 90780, is the nerve growth factor (NGF) . NGF is a neurotrophic factor and neuropeptide primarily involved in the regulation of growth, maintenance, proliferation, and survival of certain target neurons .
Mode of Action
PD 90780 acts as a nonpeptide inhibitor of NGF binding to the p75 neurotrophin receptor (p75NTR) . It interacts with NGF, preventing its binding to p75NTR . This suggests that PD 90780 alters the interactions between NGF and p75NTR .
Biochemical Pathways
The inhibition of NGF binding to p75NTR by PD 90780 affects the neurotrophic signaling pathways . These pathways play a crucial role in the survival and differentiation of neurons. By altering the interaction between NGF and p75NTR, PD 90780 can influence the downstream effects of these pathways .
Result of Action
The molecular and cellular effects of PD 90780’s action primarily involve the modulation of neurotrophic signaling. By inhibiting NGF binding to p75NTR, PD 90780 can potentially influence neuronal survival, differentiation, and function . This makes it a useful pharmacological agent in the diagnosis and treatment of a variety of neurological and neurodegenerative disorders .
Biochemische Analyse
Cellular Effects
In cellular processes, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid interacts with NGF, preventing its binding to p75 NTR . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid exerts its effects by binding to NGF, thereby preventing NGF from binding to p75 NTR . This suggests that it may alter NGF-p75NTR interactions in the presence of TrkA.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: PD 90780 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung von Pyrazolochinazolin-Derivaten beinhalten. Der spezifische Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für PD 90780 sind nicht umfassend dokumentiert. Es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PD 90780 geht vor allem Wechselwirkungen mit NGF ein und hemmt dessen Bindung an p75NTR. Es unterliegt in seiner primären Anwendung keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .
Häufige Reagenzien und Bedingungen:
Reagenzien: PD 90780 selbst, NGF, p75NTR.
Bedingungen: In-vitro-Studien verwenden häufig Konzentrationen im Bereich von 0,1 bis 100 μM bei Inkubationszeiten von etwa 2 Stunden
Hauptprodukte, die gebildet werden: Das primäre Ergebnis der Interaktion von PD 90780 ist die Hemmung der NGF-Bindung an p75NTR, die die nachgeschalteten Signalwege verhindert, die mit NGF assoziiert sind .
Vergleich Mit ähnlichen Verbindungen
PD 90780 ist einzigartig in seiner spezifischen Hemmung der NGF-Bindung an p75NTR. Ähnliche Verbindungen umfassen:
- MeOSuc-Ala-Ala-Pro-Val-pNA
- BDP 558/568 Amin
- AC-grün
- Naphthalin-1,2-dicarbaldehyd
- Rhodamin 800
Diese Verbindungen zielen ebenfalls auf Neurotrophinrezeptoren ab, können aber unterschiedliche Spezifitäten und Wirkmechanismen haben .
Eigenschaften
IUPAC Name |
7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZAGXDMMVWYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














